3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Catalog No.
S571188
CAS No.
3055-96-7
M.F
C24H50O7
M. Wt
450.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,6,9,12,15,18-Hexaoxatriacontan-1-ol

CAS Number

3055-96-7

Product Name

3,6,9,12,15,18-Hexaoxatriacontan-1-ol

IUPAC Name

2-[2-[2-[2-[2-(2-dodecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol

Molecular Formula

C24H50O7

Molecular Weight

450.6 g/mol

InChI

InChI=1S/C24H50O7/c1-2-3-4-5-6-7-8-9-10-11-13-26-15-17-28-19-21-30-23-24-31-22-20-29-18-16-27-14-12-25/h25H,2-24H2,1H3

InChI Key

OJCFEGKCRWEVSN-UHFFFAOYSA-N

SMILES

Array

Synonyms

hexaoxyethylene dodecyl ether, hexaoxyethylene dodecyl ether, 1-(14)C-labeled, hexaoxyethylene dodecyl ether, 19-(14)C-labeled, n-dodecyl hexaoxyethylene glycol ether

Canonical SMILES

CCCCCCCCCCCCOCCOCCOCCOCCOCCOCCO

The exact mass of the compound Hexaethylene glycol monododecyl ether is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Emulsifying; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

3,6,9,12,15,18-Hexaoxatriacontan-1-ol, commonly known as hexaethylene glycol monododecyl ether or C12E6, is a highly pure, monodisperse nonionic surfactant characterized by a 12-carbon hydrophobic alkyl chain and a 6-unit hydrophilic polyoxyethylene (PEG) headgroup [1]. Unlike polydisperse commercial detergents that suffer from batch-to-batch variability and skewed ethoxylate distributions, pure C12E6 offers exact structural homogeneity, a well-defined hydrophilic-lipophilic balance (HLB), and precise phase behavior [2]. Its highly predictable critical micelle concentration (CMC) of approximately 0.08 mM and distinct thermal phase separation properties make it a critical raw material for structural biology, precision nanoparticle templating, and temperature-controlled extraction workflows where lot-to-lot reproducibility is an absolute procurement requirement [3].

Procuring generic 'laureth' mixtures or substituting C12E6 with closely related monodisperse analogs like C12E5 or C12E8 fundamentally alters process thermodynamics and phase stability [1]. Polydisperse mixtures contain unreacted alcohols and broad ethoxylate distributions that depress the mean ethylene oxide number, causing unpredictable cloud points and irregular micellar geometries [2]. Even among pure analogs, shifting the PEG chain by just one or two units drastically changes the thermal operating window: C12E5 phase-separates near 31 °C, rendering it unusable for 37 °C physiological assays, while C12E8 resists phase separation up to ~75 °C, requiring excessive heat that can denature sensitive biological payloads during extraction [3]. Consequently, substituting C12E6 compromises assay stability, extraction efficiency, and rheological predictability.

Thermal Phase Separation (Cloud Point) Optimization

The cloud point of a nonionic surfactant dictates its usable temperature range for homogeneous formulations and cloud-point extraction (CPE). Pure C12E6 exhibits a cloud point of approximately 50–54 °C [1]. In contrast, the closely related C12E5 has a much lower cloud point of ~31 °C, and C12E8 has a significantly higher cloud point of ~75 °C [2]. This places C12E6 in an optimal intermediate thermal window for processes requiring moderate heating without extreme thermal stress.

Evidence DimensionCloud Point Temperature
Target Compound Data~50–54 °C (C12E6)
Comparator Or Baseline~31 °C (C12E5) and ~75 °C (C12E8)
Quantified DifferenceC12E6 provides a ~20 °C higher thermal stability window than C12E5, and phase separates at ~20 °C lower than C12E8.
ConditionsAqueous surfactant solutions.

C12E6 allows formulations to remain stable at physiological temperatures (37 °C) while enabling cloud-point extraction at mild temperatures (~50 °C) that avoid the thermal degradation caused by C12E8.

Micellar Growth and Morphological Transition

Micellar morphology directly impacts the viscosity and solubilization capacity of the surfactant system. As concentration and temperature increase, C12E6 micelles exhibit pronounced linear growth, transitioning from spherical structures into highly elongated prolate ellipsoids and cylindrical rod-like micelles [1]. In direct contrast, micelles of pure C12E8 exhibit significantly less growth under identical conditions, remaining primarily as smaller, compact globular structures [1].

Evidence DimensionMicellar Morphology and Growth
Target Compound DataPronounced linear growth into cylindrical/rod-like structures (C12E6)
Comparator Or BaselineMinimal growth, remaining compact/globular (C12E8)
Quantified DifferenceC12E6 undergoes a distinct sphere-to-cylinder morphological transition that is largely absent in C12E8.
ConditionsAqueous solutions, 10 °C to 55 °C, increasing surfactant concentration.

Procurement of C12E6 is essential for applications requiring tunable viscosity, enhanced hydrophobic payload capacity, or cylindrical nanotemplating.

Critical Micelle Concentration (CMC) Efficiency

The CMC determines the minimum surfactant concentration required to initiate self-assembly. Experimental consensus models show that C12E6 has a CMC in the range of 0.072 to 0.082 mM, whereas the CMC for C12E8 is higher, typically between 0.084 and 0.109 mM [1]. Because of its shorter hydrophilic PEG chain, C12E6 is slightly more hydrophobic, driving micellization at lower concentrations.

Evidence DimensionCritical Micelle Concentration (CMC)
Target Compound Data0.072–0.082 mM (C12E6)
Comparator Or Baseline0.084–0.109 mM (C12E8)
Quantified DifferenceC12E6 achieves micellization at approximately 15–25% lower concentration than C12E8.
ConditionsAqueous solution at 25 °C.

Lower CMC values reduce the total surfactant mass required for effective solubilization, which minimizes downstream purification burdens and lowers material costs at scale.

Temperature-Dependent Interfacial Dehydration

The hydration of the polyoxyethylene shell in C12E6 is highly responsive to temperature, which drives its predictable phase behavior. Chemical trapping studies demonstrate that the hydration number of C12E6 micelles decreases linearly from 4.2 water molecules per surfactant at 20 °C to 2.9 at 60 °C, passing directly through its cloud point [1]. This quantified dehydration profile is a hallmark of precise monodisperse ethoxylates compared to crude mixtures.

Evidence DimensionMicellar Hydration Number
Target Compound DataDecreases linearly from 4.2 (20 °C) to 2.9 (60 °C)
Comparator Or BaselinePolydisperse mixtures (unpredictable/broad dehydration transitions)
Quantified DifferenceC12E6 provides a sharp, linear, and predictable loss of ~1.3 water molecules per surfactant across a 40 °C gradient.
Conditions0.01 M aqueous C12E6 solution.

This highly predictable thermal dehydration allows engineers to precisely trigger phase separation or payload release at exact temperature thresholds.

Mild Cloud-Point Extraction (CPE) of Thermally Sensitive Biomolecules

Because C12E6 exhibits a cloud point of ~50–54 °C, it is the preferred surfactant for CPE workflows targeting proteins, enzymes, or unstable metal complexes. It avoids the excessive heating required by C12E8 (~75 °C), ensuring that target molecules partition into the surfactant-rich phase without undergoing thermal denaturation [1].

Physiological-Temperature (37 °C) Assays and Formulations

For in vitro biological assays or drug delivery formulations operating at 37 °C, C12E6 is vastly superior to C12E5. While C12E5 undergoes unwanted phase separation near 31 °C, C12E6 remains a stable, homogeneous micellar solution at physiological temperatures, ensuring reproducible dosing and solubilization [2].

Tunable Rheology and Cylindrical Nanotemplating

The unique propensity of C12E6 to undergo linear micellar growth into rod-like and cylindrical structures at higher concentrations makes it an ideal templating agent for mesoporous materials and anisotropic nanoparticles. This structural transition, which is absent in C12E8, also allows formulators to use C12E6 as a temperature- and concentration-responsive viscosity modifier [3].

XLogP3

4.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

450.35565393 Da

Monoisotopic Mass

450.35565393 Da

Heavy Atom Count

31

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.5%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (97.5%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Irritant

Corrosive;Irritant;Environmental Hazard

Other CAS

3055-96-7

Wikipedia

3,6,9,12,15,18-Hexaoxatriacontan-1-ol

Use Classification

Cosmetics -> Surfactant; Emulsifying

Dates

Last modified: 08-15-2023

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